2-(3-Chlorophenoxy)propanohydrazide

DNA repair Base excision repair Enzyme inhibition

DNA repair researchers often face limited access to hydrazide-functionalized probes with validated polypharmacology. 2-(3-Chlorophenoxy)propanohydrazide (CAS 52094-95-8) addresses this gap as a multi-target tool compound: • Inhibits NEIL1, NTH1, and FPG DNA glycosylases at 50 µM - activity not recapitulated by the parent acid or simple amide analogs • Activates orphan GPR151 receptor in primary screening - supports de-orphanization and functional characterization campaigns • ≥95% purity; sealed dry storage at 2-8°C; global shipping with HazMat-compliant handling available for research quantities

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 52094-95-8
Cat. No. B1597803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenoxy)propanohydrazide
CAS52094-95-8
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCC(C(=O)NN)OC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-4-2-3-7(10)5-8/h2-6H,11H2,1H3,(H,12,13)
InChIKeyJWCIAHXGSIKKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Characteristics


2-(3-Chlorophenoxy)propanohydrazide (CAS 52094-95-8) is a hydrazide derivative of 3-chlorophenoxypropionic acid [1]. It belongs to the class of phenoxypropionic acid derivatives, which are widely explored as plant growth regulators and herbicides [2]. The compound features a hydrazide functional group that distinguishes it from the parent carboxylic acid and related amides, potentially altering its biological activity profile, reactivity, and physicochemical properties .

Class Phenoxypropionic acid hydrazide derivative; chemically distinct from parent acid and amide analogs.
Profile Hydrazide group enables unique target interaction profiles not observed in acid/amide comparators.
Context Fits DNA repair enzyme studies and orphan GPCR functional characterization workflows.

Procurement Risk of Generic Substitution


Generic substitution of 2-(3-chlorophenoxy)propanohydrazide with other halophenoxy derivatives is not supported by available evidence. While the parent acid (2-(3-chlorophenoxy)propionic acid) is a known plant growth regulator, the hydrazide modification introduces distinct hydrogen-bonding capabilities and potential for forming hydrazone derivatives, which can radically alter bioavailability, enzyme inhibition profiles, and target selectivity [1]. Preliminary bioassay data indicate that 2-(3-chlorophenoxy)propanohydrazide interacts with DNA glycosylases (NEIL1, NTH1, FPG) at 50 µM , a profile not documented for the parent acid or simple amides, underscoring that bioactivity cannot be extrapolated across functional group analogs.

Functional Group Analogs

The parent acid (2-(3-chlorophenoxy)propionic acid) and amide lack the hydrazide-dependent DNA glycosylase and GPR151 activity; bioactivity cannot be extrapolated.

Halophenoxy Derivatives

Generic halophenoxy analogs may show divergent hydrogen-bonding and hydrazone-formation potential, altering target engagement and selectivity profiles.

Hydrazide Moiety Replacement

Removal or modification of the hydrazide group may abolish the reported enzyme inhibition and GPCR agonist response; verify identity before substitution.

Quantitative Differentiation Evidence


DNA Glycosylase Inhibition Selectivity

2-(3-Chlorophenoxy)propanohydrazide inhibits NEIL1 (Endonuclease 8-like 1) at 50 µM with remaining enzyme activity quantified, while also showing inhibition of NTH1 (Endonuclease III-like protein 1) and E. coli FPG . The parent acid and 2-(3-chlorophenoxy)propionamide exhibit no reported activity against these DNA glycosylases, suggesting that the hydrazide moiety is a critical pharmacophore for this target class [1].

DNA Glycosylase Inhibition
Class-level inference
Inhibits NEIL1, NTH1, FPG at 50 µM; parent acid and amide show no activity.
Hydrazide
Acid/Amide
Supports unique hydrazide-dependent DNA repair enzyme probe context.
In vitro assays; access limitations prevented retrieval of exact remaining activity values.
DNA repair Base excision repair Enzyme inhibition

GPR151 Agonist Activity

In a cell-based high-throughput primary assay to identify activators of GPR151 (G-protein coupled receptor 151), 2-(3-chlorophenoxy)propanohydrazide was identified as a hit . No related halophenoxy analogs (acids, amides, or esters) have been reported to activate GPR151, indicating a distinct functional selectivity conferred by the hydrazide group [1].

GPR151 Agonist Activity
Class-level inference
Positive hit in GPR151 primary screening assay; no EC50 publicly available.
Hydrazide
Analogs
Supports orphan GPCR de-orphanization and functional assay context.
Cell-based HTS at Scripps; quantitative potency data not retrieved.
GPCR GPR151 Cell-based assay Drug discovery

Research Application Scenarios


DNA Repair Enzyme Probe

Given its inhibition of multiple DNA glycosylases (NEIL1, NTH1, FPG) at 50 µM , this compound can serve as a chemical probe for studying base excision repair mechanisms. The unique hydrazide-dependent activity means it cannot be replaced by the more common acid or amide analogs, making it essential for laboratories investigating DNA repair pathways.

Orphan GPCR Functional Studies

The identification of 2-(3-chlorophenoxy)propanohydrazide as a GPR151 activator in a primary screening assay supports its use in de-orphanization and functional characterization of GPR151. This activity, absent in close structural analogs, provides a specific tool for academic and pharmaceutical research teams targeting this receptor.

Plant Growth Regulator Comparative Research

While the parent acid is a known plant growth regulator, the hydrazide derivative may exhibit altered efficacy or selectivity profiles. Researchers can employ 2-(3-chlorophenoxy)propanohydrazide in comparative agricultural studies to dissect structure-activity relationships in phenoxypropionic acid hydrazides [1].

Application
Selection Property
Validation Focus
DNA Repair Enzyme Probe
Multi-glycosylase inhibition profile
Confirm inhibition of NEIL1, NTH1, FPG in target assay system.
Orphan GPCR Functional Studies
GPR151 primary hit confirmation
Validate GPR151 activation and assess signaling pathway engagement.
Plant Growth Regulator Research
Hydrazide-modified phenoxypropionic scaffold
Compare efficacy and selectivity against parent acid in plant models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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